6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a hydroxyl group at position 7, a chlorine atom at position 6, a methyl group at position 5, and a phenyl ring at position 2. This compound is of interest due to its structural similarity to pharmacologically active pyrazolopyrimidine derivatives, which are known for their roles as kinase inhibitors, antimicrobial agents, and anticonvulsants . The hydroxyl group at position 7 contributes to hydrogen-bonding interactions, influencing solubility and biological activity, while the chloro and methyl substituents modulate electronic properties and steric effects .
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-12(14)13(18)17-11(15-8)7-10(16-17)9-5-3-2-4-6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAJCSRUENTPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization with a chlorinating agent. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions and interactions.
Medicine: Due to its biological activity, it is being investigated for its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of new materials with specific properties, such as photophysical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes, which can disrupt cellular processes and lead to its biological effects. The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and affecting the pathways they regulate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectroscopic Differences
The hydroxyl group at position 7 is a critical structural feature. In 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (4g), the OH proton resonates at 12.44 ppm in ¹H NMR, which disappears upon oxidation to the pyrimidinone form . For the target compound, the chloro substituent at position 6 would deshield adjacent protons, while the methyl group at position 5 contributes to upfield shifts in NMR spectra. Crystallographic data for related compounds (e.g., 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine in ) confirm the planar pyrazolopyrimidine core, with SHELX software commonly used for structural refinement .
Table 2: Spectroscopic and Structural Data
Biological Activity
6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClN3O, with a molecular weight of approximately 259.69 g/mol. The compound features a fused pyrazole and pyrimidine ring system that contributes to its biological activity. The structural characteristics include:
- Chlorine substitution at the 6-position enhances its interaction with biological targets.
- Methyl group at the 5-position and phenyl group at the 2-position provide additional sites for molecular interactions.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit potent anticancer properties. A study highlighted its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Cell Line Studies : In vitro tests on MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability and induced apoptosis through mechanisms involving cell cycle arrest at the G1/S phase .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 3–10 | Induces apoptosis, inhibits EGFR/VGFR2 |
Enzymatic Inhibition
The compound has been identified as a selective inhibitor for several key enzymes involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor) : Exhibits strong inhibitory activity with selectivity indices indicating potential for targeted therapy.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition of this receptor suggests antiangiogenic properties, which can be beneficial in cancer treatment .
Case Studies
Several studies have documented the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
-
Study on Apoptosis Induction : A recent study found that treatment with this compound led to a significant increase in early and late apoptotic cells in MCF-7 models after 48 hours of exposure .
- Flow Cytometry Results :
- Early Apoptosis: Increased from 0.44% to 12.62%
- Late Apoptosis: Increased from 0.17% to 19.11%
- Flow Cytometry Results :
- Molecular Docking Studies : These studies revealed potential binding modes of the compound with EGFR and VEGFR2, indicating a strong affinity that correlates with its observed biological activities .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol?
The compound is typically synthesized via condensation reactions between 3-aminopyrazole derivatives and β-diketones or β-enaminones. For example, reacting 3-amino-5-methylpyrazole with chloro-substituted diketones under reflux conditions in ethanol can yield the pyrazolo[1,5-a]pyrimidine scaffold . Alternative routes include alkylation of hydroxyl groups using propargyl bromide in DMF with NaOH/KI catalysis to introduce functionalized side chains . Key steps involve optimizing reaction time, temperature (e.g., 80–160°C), and purification via column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on spectroscopic methods :
- NMR : and NMR identify substituent positions (e.g., methyl at C5, phenyl at C2) and confirm regioselectivity .
- IR : Detects functional groups like hydroxyl (broad peak ~3200 cm) and pyrimidine ring vibrations .
- Mass spectrometry : Validates molecular weight (e.g., m/z 301.77 for CHClNO) . For purity assessment, HPLC with UV detection (λ ~254 nm) is recommended.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic predictions and observed reactivity?
Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous confirmation of bond angles, torsion angles, and hydrogen-bonding networks. For example, in related pyrazolo[1,5-a]pyrimidines, crystallography revealed planar fused-ring systems (dihedral angles <2°) and π-π stacking interactions influencing solubility . Discrepancies in NMR assignments (e.g., overlapping signals) can be resolved by comparing experimental bond lengths/angles with DFT-calculated models .
Q. What computational strategies are used to predict bioactivity and ligand-target interactions?
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding sites. For instance, pyrazolo[1,5-a]pyrimidines show affinity for kinases and benzodiazepine receptors via hydrophobic and hydrogen-bond interactions .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ constants) with bioactivity. Chloro and methyl groups enhance electrophilicity, improving inhibition of enzymes like COX-2 .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
Regioselectivity is controlled by:
- Electronic effects : Electron-withdrawing groups (e.g., Cl at C6) direct nucleophilic attack to electrophilic C7, favoring 7-hydroxyl formation .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states in alkylation reactions, reducing byproducts .
- Catalysis : KI in alkylation enhances leaving-group displacement, improving yields of 7-alkoxy derivatives .
Q. What experimental designs are critical for structure-activity relationship (SAR) studies?
- Analog synthesis : Systematically vary substituents (e.g., replacing phenyl with furan or tolyl groups) to assess steric/electronic effects .
- Bioassay panels : Test analogs against disease-relevant targets (e.g., anticonvulsant activity via maximal electroshock tests or cytotoxicity assays for anticancer potential ).
- Data normalization : Use positive controls (e.g., cisplatin for cytotoxicity) and IC values to compare potency .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of functionalized derivatives?
- Optimize stepwise protection/deprotection : For example, protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before introducing propyl chains .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently adds triazole moieties with >85% yields .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 3 h to 20 min) and improves purity .
Q. What strategies validate the mechanism of action in pharmacological studies?
- Knockdown/knockout models : Use siRNA to silence target proteins and confirm reduced compound efficacy .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry .
- Western blotting : Measures downstream protein expression changes (e.g., apoptosis markers like caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
